[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile
Description
[1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile is a fused heterocyclic compound featuring a benzothiazole core integrated with a 1,4-dioxane ring system at the [2,3-f] position.
Properties
CAS No. |
225242-15-9 |
|---|---|
Molecular Formula |
C10H4N2O2S |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
[1,4]dioxino[2,3-f][1,3]benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H4N2O2S/c11-5-10-12-6-3-7-8(4-9(6)15-10)14-2-1-13-7/h1-4H |
InChI Key |
XVXGUQJZXIGORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(O1)C=C3C(=C2)SC(=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α-oxocarboxylic acids under photooxidative conditions with blue UV irradiation and hydrogen peroxide as an oxidant .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, imines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Studied for its unique electronic properties and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial and antitumor agent due to the biological activity of benzothiazole derivatives .
- Potential applications in drug design and development.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile is not fully understood. it is believed to interact with biological targets through the benzothiazole moiety, which is known to bind to various enzymes and receptors. The nitrile group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical differences between [1,4]Dioxino[2,3-f]benzothiazole-2-carbonitrile and its analogues:
*Estimated based on structural similarity.
Physicochemical and Electronic Properties
- Electron-Withdrawing Effects: The -CN group in this compound lowers electron density in the aromatic system, enhancing stability and directing electrophilic substitution. This contrasts with amino-substituted analogues (e.g., 3-Amino-9H-thieno[3,2-b][1,4]benzothiazine-2-carbonitrile), where -NH₂ increases electron density .
- Solubility : The benzoxazine derivative (C₉H₈N₂O) exhibits higher solubility in polar solvents due to reduced aromaticity and hydrogen-bonding capacity from the saturated ring .
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